molecular formula C17H23ClN2O2 B8354560 Ethyl 3-(2-(4-cyanopiperidin-4-yl)phenyl)propanoate hydrochloride

Ethyl 3-(2-(4-cyanopiperidin-4-yl)phenyl)propanoate hydrochloride

Cat. No. B8354560
M. Wt: 322.8 g/mol
InChI Key: MCRUJDLYCLBMQA-UHFFFAOYSA-N
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Patent
US08859776B2

Procedure details

4 M HCl/dioxane (905 μL, 3.62 mmol) was added to neat tert-butyl 4-cyano-4-(2-(3-ethoxy-3-oxopropyl)phenyl)piperidine-1-carboxylate at 23° C. and was stirred for 2 h. The solution was concentrated to yield ethyl 3-(2-(4-cyanopiperidin-4-yl)phenyl)propanoate hydrochloride (22, 230 mg, 99% yield over 2 steps).
Quantity
905 μL
Type
reactant
Reaction Step One
Name
tert-butyl 4-cyano-4-(2-(3-ethoxy-3-oxopropyl)phenyl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[C:8]([C:10]1([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:29][CH2:30][C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)#[N:9]>>[ClH:1].[C:8]([C:10]1([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:29][CH2:30][C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)#[N:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
905 μL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
tert-butyl 4-cyano-4-(2-(3-ethoxy-3-oxopropyl)phenyl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=C(C=CC=C1)CCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(#N)C1(CCNCC1)C1=C(C=CC=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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